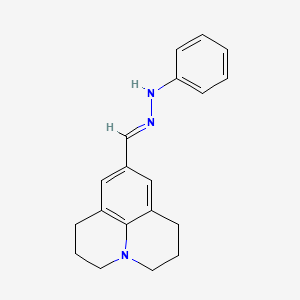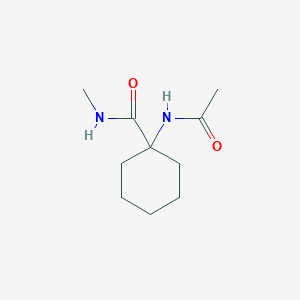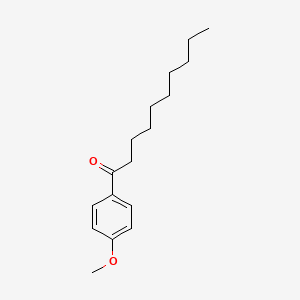
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylmethyl and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester linkage. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The phenylmethyl and phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(phenylmethyl) 4-(methoxy)-2,6-pyridinedicarboxylate
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxamide
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylic acid
Uniqueness
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is unique due to the presence of both phenylmethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
99097-41-3 |
|---|---|
Molecular Formula |
C28H23NO5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
dibenzyl 4-phenylmethoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C28H23NO5/c30-27(33-19-22-12-6-2-7-13-22)25-16-24(32-18-21-10-4-1-5-11-21)17-26(29-25)28(31)34-20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
InChI Key |
AFWHDMQYPNLENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





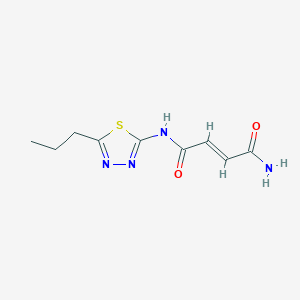
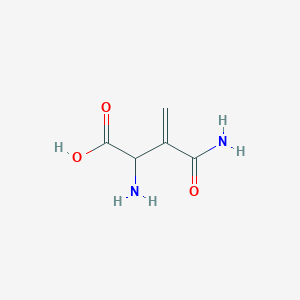
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
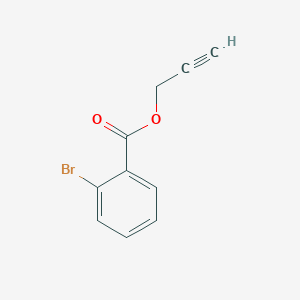
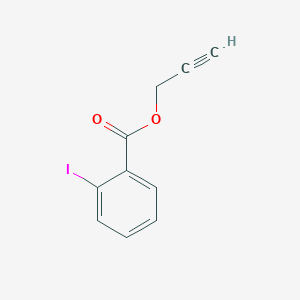
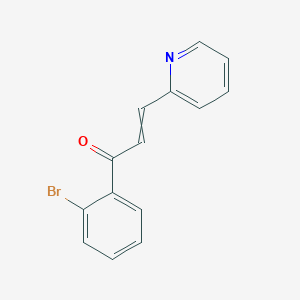
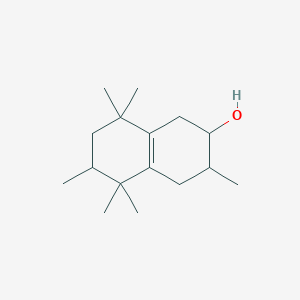
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
